molecular formula C11H12N2 B12979595 (S)-4-(1-Aminobut-3-en-1-yl)benzonitrile

(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile

Cat. No.: B12979595
M. Wt: 172.23 g/mol
InChI Key: BHNVHJIEUVAILW-NSHDSACASA-N
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Description

(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile is an organic compound with the molecular formula C11H12N2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzonitrile and (S)-1-aminobut-3-en-1-ol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.

    Catalysts: A palladium catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the coupling reaction between the starting materials.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminobut-3-en-1-yl)benzonitrile: The enantiomer of the compound, which has a different three-dimensional arrangement.

    4-(1-Aminobut-3-en-1-yl)benzonitrile: The racemic mixture containing both (S) and ® enantiomers.

    4-(1-Aminobut-3-en-1-yl)benzaldehyde: A structurally similar compound with an aldehyde group instead of a nitrile group.

Uniqueness

(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications where chiral specificity is important, such as in drug design and development.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-[(1S)-1-aminobut-3-enyl]benzonitrile

InChI

InChI=1S/C11H12N2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h2,4-7,11H,1,3,13H2/t11-/m0/s1

InChI Key

BHNVHJIEUVAILW-NSHDSACASA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)C#N)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C#N)N

Origin of Product

United States

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